Product packaging for Methoxytriphenylphosphonium chloride(Cat. No.:)

Methoxytriphenylphosphonium chloride

Cat. No.: B13161707
M. Wt: 328.8 g/mol
InChI Key: CUUYGSBOZFZTQY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phosphonium (B103445) Salt Chemistry and Wittig Reagent Families

Methoxytriphenylphosphonium chloride belongs to the broad class of organic compounds known as phosphonium salts. These salts are characterized by a central phosphorus atom bonded to four organic groups, carrying a net positive charge. In this specific molecule, the phosphorus atom is bonded to three phenyl groups and one methoxymethyl group, with chloride as the counter-ion.

Its primary significance stems from its role as a precursor to a Wittig reagent. The Wittig reaction, developed by Georg Wittig in 1954, is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes. libretexts.org The key reactant in this transformation is a phosphorus ylide (also called a phosphorane), which is typically generated in situ from a phosphonium salt by deprotonation with a strong base. libretexts.orgwikipedia.org

This compound is the direct precursor to methoxymethylenetriphenylphosphorane, the active Wittig reagent. wikipedia.org This ylide is categorized as a non-stabilized ylide, which influences the stereochemical outcome of the olefination reaction. organic-chemistry.org The presence of the methoxy (B1213986) group imparts unique reactivity, allowing for the formation of enol ethers, which are versatile synthetic intermediates. wikipedia.org

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 4009-98-7
Molecular Formula C₂₀H₂₀ClOP
Molecular Weight 342.80 g/mol
Appearance White to off-white solid
Melting Point 185-195 °C (decomposes)
Solubility Soluble in methanol (B129727) and chloroform. Decomposes in water.
InChI Key SJFNDMHZXCUXSA-UHFFFAOYSA-M

Historical Development and Evolution of Its Synthetic Utility

The conceptual foundation for the use of this compound was laid with the discovery of the Wittig reaction itself. The specific application for a new aldehyde synthesis using its corresponding ylide was first reported by Samuel G. Levine in 1958. wikipedia.orgacs.org This seminal work demonstrated that the reaction of the ylide with a steroid, tigogenone, produced an enol ether which could then be hydrolyzed to a new aldehyde with an additional carbon atom (a homologation). wikipedia.org A few years later, in 1961, Georg Wittig and M. Schlosser further detailed the preparation of the phosphonium salt from triphenylphosphine (B44618) and chloromethyl methyl ether.

Initially employed in relatively straightforward homologations, the synthetic utility of this compound has evolved dramatically. It has become a crucial reagent in the total synthesis of numerous complex and biologically significant natural products. Its ability to reliably introduce a masked aldehyde functional group has proven invaluable in intricate synthetic pathways. Notable examples include its application as a key step in the Wender Taxol total synthesis and the Stork quinine (B1679958) total synthesis. wikipedia.org Furthermore, it has been utilized in the synthesis of the antimalarial drug (+)-artemisinin and the antiviral and antitumor agent cephalotaxine.

Overview of Key Mechanistic Pathways and Scope of Reactivity

Ylide Formation : The process begins with the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. This requires a strong base, such as an organolithium reagent or potassium tert-butoxide, to remove a proton and form the highly reactive methoxymethylenetriphenylphosphorane ylide. wikipedia.org

Wittig Reaction (Enol Ether Formation) : The generated ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org While earlier mechanisms postulated a zwitterionic betaine (B1666868) intermediate, current evidence for lithium-salt-free conditions supports a concerted [2+2] cycloaddition pathway to directly form the oxaphosphetane. wikipedia.orgnih.gov This intermediate is unstable and rapidly decomposes in an irreversible, exothermic step. The driving force for this decomposition is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which results in the concurrent formation of an enol ether. libretexts.orgorganic-chemistry.org

Hydrolysis to Aldehyde : The enol ether produced in the Wittig reaction is a masked aldehyde. The final step involves acid-catalyzed hydrolysis. The mechanism proceeds via protonation of the enol ether at the α-carbon, which is nucleophilic. stackexchange.comechemi.com This forms an oxonium ion, which is then attacked by water to generate a hemiacetal. Subsequent decomposition of the hemiacetal under acidic conditions yields the final aldehyde product, which is elongated by one carbon atom from the original carbonyl compound, and methanol. stackexchange.com

The primary scope of reactivity for this compound is, therefore, the one-carbon homologation of aldehydes and ketones. This two-step sequence (Wittig reaction followed by hydrolysis) provides a reliable method for extending a carbon chain by a single formyl group (-CHO), a transformation that is fundamental in multistep organic synthesis.

Table 2: Selected Applications in the Synthesis of Complex Molecules
Target Molecule/ClassSynthetic Utility of this compound
(+)-Artemisinin Used as a key step in the synthesis of this potent antimalarial drug.
Taxol Employed in the Wender total synthesis for the construction of a fragment of this complex anticancer agent.
Quinine Utilized in the Stork total synthesis of this historically significant antimalarial compound.
Cephalotaxine Widely used in the synthesis of this pharmaceutical, which exhibits antiviral and antitumor properties.
Picrinine (B199341) Applied in the synthesis of this Akuammiline alkaloid.
Substituted Quinolines Serves as a reagent in the synthetic pathways to produce various quinoline (B57606) derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClOP B13161707 Methoxytriphenylphosphonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18ClOP

Molecular Weight

328.8 g/mol

IUPAC Name

methoxy(triphenyl)phosphanium;chloride

InChI

InChI=1S/C19H18OP.ClH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

CUUYGSBOZFZTQY-UHFFFAOYSA-M

Canonical SMILES

CO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Methoxytriphenylphosphonium Chloride

Established Preparative Routes: Optimization and Efficiency

The most conventional and widely employed method for the synthesis of methoxytriphenylphosphonium chloride involves the quaternization of triphenylphosphine (B44618) with chloromethyl methyl ether. google.comyoutube.com This SN2 reaction is typically conducted in a non-polar solvent, such as toluene (B28343) or acetone. google.comyoutube.com The reaction proceeds by the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion to form the phosphonium (B103445) salt.

The efficiency of this process is influenced by several factors, including reaction time, temperature, and the choice of solvent. Optimization of these parameters is crucial for achieving high yields and purity of the final product. For instance, a patented method describes the reaction of triphenylphosphine with chloromethyl methyl ether in anhydrous acetone. google.com The process involves an initial reaction at 37°C for 3 hours, followed by a gradual temperature increase to 47°C for an additional 3 hours, resulting in a yield of 88.5%. google.com Variations in the molar ratio of reactants and the volume of solvent have also been explored to maximize the yield, with reported yields ranging from 86.3% to 88.5% under slightly different conditions. google.com

Another established procedure utilizes toluene as the solvent. In this variation, triphenylphosphine is dissolved in toluene and heated to 95°C, followed by the slow addition of chloromethyl methyl ether. The reaction is maintained at this temperature for 16 hours. This method has been reported to produce the desired phosphonium salt in a high yield of 97.3% after filtration and washing with toluene.

The following interactive table summarizes the reaction conditions and yields for these established preparative routes.

ReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)
Triphenylphosphine, Chloromethyl methyl etherAcetone37 then 47688.5
Triphenylphosphine, Chloromethyl methyl etherAcetone36 then 48686.3
Triphenylphosphine, Chloromethyl methyl etherToluene951697.3

Novel and Green Synthetic Approaches to the Reagent

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of alternative routes for the synthesis of this compound that avoid the use of hazardous reagents.

One notable alternative approach involves the reaction of triphenylphosphine with acetyl chloride and dimethoxymethane (B151124). google.com This method is considered a greener alternative as it circumvents the use of chloromethyl methyl ether, which is often contaminated with the highly carcinogenic bis(chloromethyl) ether. google.comorgsyn.org In this process, chloromethyl methyl ether is generated in situ from the reaction of acetyl chloride and dimethoxymethane, and it then reacts with triphenylphosphine in a one-pot procedure. google.com The reaction is typically carried out at a temperature of 10 to 40°C and can be stirred for 10 to 50 hours. google.com This method not only enhances the safety of the synthesis but also offers a practical route to the desired product.

While direct "one-pot" or photocatalytic syntheses specifically for this compound are not extensively documented, broader research into novel methodologies for phosphonium salt synthesis suggests potential future directions. For example, photocatalysis has been utilized for the late-stage synthesis of various quaternary phosphonium salts from organothianthrenium salts and tertiary phosphines, offering a green and selective alternative. rsc.org Additionally, one-pot, multi-component reactions have been developed for the synthesis of other complex phosphonium salts, which could potentially be adapted for the synthesis of the target compound. nih.govresearchgate.net These modern synthetic strategies often feature milder reaction conditions and improved atom economy, aligning with the principles of green chemistry.

Scalability Considerations in Laboratory and Potential Industrial Production

The scalability of a synthetic process is a critical factor for its practical application, particularly in industrial settings. The synthesis of this compound, being a precursor to a widely used Wittig reagent, has been considered for larger-scale production.

The established synthetic routes are amenable to laboratory-scale synthesis, with procedures often describing the use of gram-scale quantities of reactants. google.com The feasibility of scaling up the synthesis of related phosphonium salts has been demonstrated. For instance, a patent for the synthesis of ethyltriphenylphosphonium chloride describes a process in a 2000 L pressure reactor, indicating that the fundamental reaction type is suitable for industrial-scale production. chemicalbook.com

Furthermore, the use of toxic and potentially expensive reagents, as well as the need for specific reaction conditions such as inert atmospheres and anhydrous solvents, are important considerations for industrial production. numberanalytics.com The choice of a synthetic route for industrial-scale production will therefore depend on a balance of factors including yield, purity, cost of raw materials, safety, and environmental impact. The greener synthetic approach using acetyl chloride and dimethoxymethane may offer advantages in terms of safety and regulatory compliance on a larger scale. google.com

Mechanistic Investigations of Methoxytriphenylphosphonium Chloride Mediated Reactions

Phosphonium (B103445) Ylide Generation and Canonical Wittig Olefination Pathway

The reaction is initiated by the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base, such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide, to generate the corresponding ylide, methoxymethylenetriphenylphosphorane. masterorganicchemistry.comcommonorganicchemistry.com This ylide is a resonance-stabilized species with significant nucleophilic character on the carbon atom. youtube.com

The canonical mechanism for the Wittig olefination proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. udel.eduorganic-chemistry.org While earlier mechanisms proposed a zwitterionic betaine (B1666868) intermediate, studies conducted under lithium-free conditions support a concerted [2+2] cycloaddition to directly form the oxaphosphetane. wikipedia.orglibretexts.org

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible, exothermic step. libretexts.org It undergoes a cycloreversion, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide). masterorganicchemistry.com

The formation of the highly stable triphenylphosphine (B44618) oxide is the thermodynamic driving force for the entire reaction sequence. youtube.comorganic-chemistry.org The reaction of methoxymethylenetriphenylphosphorane with a carbonyl compound yields an enol ether, which can be subsequently hydrolyzed under acidic conditions to produce an aldehyde that is homologated by one carbon atom. wikipedia.org

StepDescriptionKey Intermediates
1Deprotonation of (methoxymethyl)triphenylphosphonium (B8745145) chloride with a strong base.Methoxymethylenetriphenylphosphorane (Ylide)
2Nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.Oxaphosphetane
3Decomposition of the oxaphosphetane intermediate.Alkene (Enol ether) and Triphenylphosphine oxide

Role in Carbon-Carbon Bond Formation Beyond Classical Wittig

While the canonical Wittig reaction is its principal role, methoxytriphenylphosphonium chloride can participate in tandem sequences where the initial olefination enables subsequent carbon-carbon bond-forming events. The enol ether product formed from the Wittig reaction is a versatile intermediate. For instance, its hydrolysis provides a straightforward method for aldehyde homologation, effectively adding a formyl group equivalent. wikipedia.org

In more complex synthetic strategies, the enol ether can engage in reactions such as:

Sakurai-type Cyclizations: If the substrate contains an appropriate electrophilic center, the enol ether can act as a nucleophile in intramolecular cyclizations.

Tandem Michael Addition-Wittig Reactions: In specifically designed systems, the ylide generated from the phosphonium salt can participate in a sequence initiated by a Michael addition, followed by an intramolecular Wittig reaction to construct cyclic structures.

One notable application involves the reaction of cyclobisbiphenylenecarbonyl with the ylide derived from methyltriphenylphosphonium (B96628) iodide (a close analog), which, in addition to the expected olefination, can lead to an internally functionalized dibenzo[g,p]chrysene (B91316) derivative through a reductive carbon-carbon bond formation between the carbonyl and the newly formed alkene unit. nih.gov

Activation of Hydroxyl Groups and Related Functional Group Interconversions

Phosphonium salts, in conjunction with other reagents, are instrumental in the activation of hydroxyl groups for nucleophilic substitution, a process generally known as the Appel reaction. This methodology facilitates the conversion of alcohols into a variety of other functional groups, most commonly alkyl halides. vanderbilt.edu

The general mechanism involves the activation of an alcohol by triphenylphosphine and a halogen source (e.g., CCl₄, CBr₄). While this compound is not the typical reagent for this transformation, the underlying principle involves the formation of an alkoxyphosphonium salt intermediate, [R-O-PPh₃]⁺X⁻. This intermediate renders the hydroxyl group's oxygen an excellent leaving group (as triphenylphosphine oxide), which can then be displaced by a nucleophile, such as a halide ion. vanderbilt.edu

This strategy is highly effective for converting primary and secondary alcohols into the corresponding chlorides or bromides. ub.edu The use of catalytic triphenylphosphine oxide with oxalyl chloride can achieve chlorination, and the addition of lithium bromide to this system can furnish alkyl bromides. organic-chemistry.org These functional group interconversions are crucial steps in multi-step syntheses, enabling the strategic modification of molecular scaffolds. imperial.ac.uk

Stereochemical Control and Regioselectivity in Mediated Transformations

The Wittig reaction's utility is significantly enhanced by its potential for stereochemical control, allowing for the selective formation of either the (E)- or (Z)-alkene isomer. The stereochemical outcome is highly dependent on the nature of the ylide, the reaction conditions, and the substrate. wikipedia.org

The ylide generated from this compound, methoxymethylenetriphenylphosphorane, is generally considered a non-stabilized or semi-stabilized ylide.

Non-stabilized Ylides: These ylides (typically with alkyl substituents) react rapidly and irreversibly with aldehydes to predominantly form (Z)-alkenes. organic-chemistry.org The selectivity is rationalized by a kinetically controlled pathway involving a puckered, four-centered transition state that minimizes steric interactions between the substituents on the ylide and the aldehyde.

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and react more slowly. The reaction can become reversible, allowing equilibration to a more thermodynamically stable intermediate, which ultimately leads to the (E)-alkene as the major product. organic-chemistry.org

For semi-stabilized ylides like methoxymethylenetriphenylphosphorane, the stereoselectivity can be influenced by reaction conditions. Under salt-free conditions (using bases like sodium or potassium salts), the reaction is under kinetic control, favoring the (Z)-isomer. wikipedia.org However, in the presence of lithium salts, intermediates may equilibrate, leading to a process termed "stereochemical drift" and potentially altering the E/Z ratio. libretexts.org

Influence of Reaction Conditions and Solvent Effects on Mechanistic Divergence

The mechanistic pathway and stereochemical outcome of reactions involving this compound are profoundly influenced by the reaction conditions. Key variables include the choice of base, solvent, temperature, and the presence of additives.

Solvent Effects: The polarity of the solvent can significantly impact the stereoselectivity of the Wittig reaction. For semi-stabilized ylides, a general trend shows that non-polar solvents tend to favor (Z)-alkene formation, whereas polar solvents can increase the proportion of the (E)-alkene. researchgate.net This is attributed to the differential solvation of the transition states and intermediates. nih.gov For instance, more polar solvents may better stabilize a more polar transition state leading to the (E)-product. researchgate.net

Base and Cation Effects: The choice of base determines the counterion present in the reaction mixture. Lithium-based reagents (e.g., n-BuLi) can lead to the formation of lithium salts (LiCl, LiBr), which coordinate to the intermediates and can facilitate equilibration, often eroding the (Z)-selectivity of non-stabilized ylides. wikipedia.org To achieve high (Z)-selectivity, "salt-free" conditions using sodium (e.g., NaH, NaNH₂) or potassium (e.g., KHMDS, t-BuOK) bases are often employed. organic-chemistry.org

Temperature and Other Factors: Lowering the temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product. researchgate.net Furthermore, alternative energy sources, such as microwave irradiation, have been shown to dramatically accelerate the Wittig reaction, reducing reaction times from hours to minutes while maintaining good yields. researchgate.net

ConditionInfluence on ReactionTypical Outcome
Solvent Affects intermediate stability and transition state polarity.Non-polar solvents often favor (Z)-alkenes; polar solvents may increase (E)-alkene formation. researchgate.net
Base/Cation Determines presence of coordinating salts (e.g., LiX)."Salt-free" (Na⁺, K⁺) conditions favor kinetic (Z)-product; Li⁺ can lead to equilibration and lower selectivity. organic-chemistry.orgwikipedia.org
Temperature Can influence kinetic vs. thermodynamic control.Lower temperatures may enhance kinetic selectivity. researchgate.net
Energy Source Affects reaction rate.Microwave irradiation can significantly reduce reaction times. researchgate.net

Strategic Applications of Methoxytriphenylphosphonium Chloride in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The conversion of a carbonyl group to a homologous aldehyde via the methoxymethyl Wittig reagent is a key strategic step in the total synthesis of numerous natural products and biologically active molecules. This transformation allows for the controlled elongation of a carbon skeleton, which is often a critical challenge in multi-step syntheses.

While the Wittig reaction is a cornerstone of carbon-carbon bond formation, the specific application of methoxytriphenylphosphonium chloride in the direct formation of macrocycles or spiroketones is not extensively documented as a primary ring-forming strategy. Instead, its utility lies in the elaboration of precursor fragments that are later incorporated into these complex structures. For instance, the homologation of a ketone to an aldehyde on a linear precursor provides a new reactive handle for subsequent cyclization reactions, including those that may form macrocycles or spirocyclic systems. The reagent is thus an enabler of these constructions rather than the direct agent of cyclization.

This compound is used to generate methoxymethylenetriphenylphosphorane, which reacts with aldehydes and ketones to form methoxy-substituted alkenes (enol ethers). The stereoselectivity of the Wittig reaction, particularly with non-stabilized ylides like the one derived from this salt, often favors the formation of the (Z)-alkene. However, the level of selectivity can be influenced by factors such as the reaction conditions, the nature of the base used for deprotonation, and the steric properties of the carbonyl compound. This method provides a reliable route to vinyl ethers, which are versatile intermediates and analogs of alkenes in further synthetic transformations.

The strategic importance of this compound is clearly demonstrated in the total syntheses of several complex natural products.

Akuammiline Alkaloid Picrinine (B199341) : In the first total synthesis of picrinine, a complex, cage-like molecule, the Wittig olefination using this compound was a pivotal step. nih.govnih.gov An epoxide intermediate was treated with the reagent and potassium tert-butoxide. This reaction did not simply form an enol ether but initiated a spontaneous in-situ fragmentation of the resulting epoxy enol ether intermediate, directly yielding a desired enal. nih.gov This transformation highlights the reagent's role in facilitating complex, tandem reactions to build intricate molecular frameworks. nih.gov

(+)-Artemisinin : The synthesis of the potent antimalarial drug (+)-artemisinin and its precursors has also utilized this compound. The reagent is employed in a key Wittig reaction to introduce a methoxymethylidene group, which is then converted to a required aldehyde functionality. This homologation is critical for constructing the unique carbon skeleton of the artemisinin (B1665778) molecule. rsc.org

Natural ProductIntermediate TypeReagentsKey TransformationResult
Picrinine EpoxideThis compound, Potassium tert-butoxideWittig olefination followed by in-situ fragmentationFormation of a key enal intermediate
(+)-Artemisinin Aldehyde/KetoneThis compound, BaseWittig olefination and subsequent hydrolysisOne-carbon homologation to an aldehyde

Development of Novel Synthetic Methodologies

Beyond its application in total synthesis, this compound is integral to the development of new synthetic methods that expand the toolkit of organic chemists.

The most prominent methodological application of this compound is the one-carbon homologation of carbonyl compounds. This process represents a highly reliable method for carbon skeleton elaboration. The reaction proceeds in two distinct stages:

Wittig Olefination : An aldehyde or ketone is reacted with the ylide generated from this compound to form a vinyl methyl ether. This step converts the carbonyl functional group into an alkene functional group.

Hydrolysis : The resulting vinyl methyl ether is treated with acid to hydrolyze the ether linkage, unmasking a new aldehyde.

This two-step sequence effectively transforms R-C(=O)-R' into R-CH(CHO)-R' (for ketones) or R-CHO into R-CH2-CHO (for aldehydes), thereby adding a formyl group and elongating the carbon chain. This reliable functional group interconversion (carbonyl to aldehyde) is a fundamental tool in synthetic planning.

Starting MaterialReagentIntermediate ProductFinal Product (after hydrolysis)Transformation Type
Aldehyde (R-CHO)(C₆H₅)₃P⁺CH₂OCH₃ Cl⁻ / BaseEnol Ether (R-CH=CHOCH₃)Homologated Aldehyde (R-CH₂-CHO)Carbon Skeleton Elaboration
Ketone (R-CO-R')(C₆H₅)₃P⁺CH₂OCH₃ Cl⁻ / BaseEnol Ether (R,R'-C=CHOCH₃)Homologated Aldehyde (R,R'-CH-CHO)Functional Group Interconversion

The reactivity of the phosphonium (B103445) ylide derived from this compound allows for its integration into more complex reaction sequences, such as cascade and multicomponent reactions (MCRs). In a cascade reaction, the product of an initial Wittig olefination can be designed to undergo subsequent spontaneous transformations, as seen in the synthesis of picrinine where an in-situ fragmentation occurred. nih.gov In the context of MCRs, where multiple reactants combine in a single operation, the Wittig reaction can serve as a key bond-forming step. For example, a cascade Ugi/Wittig cyclization approach can be utilized to synthesize polysubstituted thiazoles, demonstrating the potential for incorporating Wittig reagents into complex, one-pot procedures that rapidly build molecular complexity. nih.gov

Heterocycle Synthesis and Functionalized Scaffolds

This compound serves as a pivotal reagent in organic synthesis, primarily for the one-carbon homologation of aldehydes and ketones through the Wittig reaction. mcmaster.caguidechem.com This process involves the conversion of a carbonyl group into a methoxyvinyl ether, which can be subsequently hydrolyzed to an aldehyde with an extended carbon chain. wikipedia.org This functionality is a cornerstone for constructing complex molecular frameworks, including various heterocyclic systems.

The Wittig reaction employing this compound is a key step in synthetic routes targeting substituted quinolines. sigmaaldrich.com The reagent facilitates the conversion of an appropriately substituted carbonyl precursor (e.g., an amino-aryl ketone) into a vinyl ether intermediate. Subsequent acid-catalyzed hydrolysis unmasks a new aldehyde functional group. This newly installed aldehyde can then participate in intramolecular cyclization and dehydration reactions, ultimately forming the quinoline (B57606) ring system. This strategy allows for the modular construction of the quinoline scaffold by introducing a reactive aldehyde group precisely where it is needed for the ring-forming cascade.

Table 1: General Synthetic Scheme for Quinolines via Wittig Homologation

StepDescriptionStarting MaterialKey ReagentIntermediateProduct
1 Wittig ReactionSubstituted Aminoaryl KetoneThis compound, BaseMethoxyvinyl Ether-
2 HydrolysisMethoxyvinyl EtherAqueous Acid (e.g., HCl)Homologated Aldehyde-
3 Cyclization/AromatizationHomologated AldehydeAcid or Base catalystDihydroquinolineSubstituted Quinoline

While direct, ring-forming applications of this compound in the synthesis of C-glycosides and furanose derivatives are not extensively documented, its role in creating essential precursors is significant. The fundamental utility of the reagent lies in its ability to extend the carbon backbone of carbohydrate-derived aldehydes or ketones by a single carbon atom. mcmaster.cawikipedia.org

In the context of complex carbohydrate chemistry, this homologation is critical for generating advanced intermediates. For example, an aldehyde derived from a sugar can be converted to a longer-chain aldehyde. This new functional group can then be used for subsequent cyclization or coupling reactions necessary to form intricate oxygen-containing heterocycles. The reaction provides a reliable method for chain extension, which is a common challenge in the synthesis of modified sugars and their derivatives, including furanose and pyranose systems. researchgate.net

Application in Building Blocks for Pharmaceutical Intermediates (excluding clinical data)

This compound is widely employed in the pharmaceutical industry to synthesize key building blocks and advanced intermediates for active pharmaceutical ingredients (APIs). koyonchem.com Its ability to perform a one-carbon homologation under relatively mild conditions makes it an invaluable tool for constructing complex molecular architectures, including those found in steroids and prostaglandin (B15479496) analogues. guidechem.comkoyonchem.com The reagent was notably used in the total synthesis of major therapeutics such as Taxol and quinine (B1679958). wikipedia.org

Research and patent literature describe several specific applications where this reagent is critical for creating pharmaceutical intermediates:

Synthesis of 2-cyclopropylpropanal: This aldehyde is synthesized from cyclopropyl (B3062369) methyl ketone. The Wittig reaction with this compound forms 1-methoxy-2-cyclopropylpropene, which is then hydrolyzed to yield the target aldehyde. guidechem.com This process achieves a yield greater than 95% and is noted for producing few by-products at a low cost. guidechem.com

Synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline: In a multi-step synthesis starting from L-hydroxyproline, an intermediate, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid, is reacted with this compound. guidechem.com This Wittig reaction converts the ketone group into a methoxymethylene group, which is a key step toward the final proline derivative, a valuable chiral building block in medicinal chemistry. guidechem.com

Synthesis of 3-hydroxyphenylacetaldehyde: This intermediate is prepared from 3-hydroxybenzaldehyde (B18108) using this compound and a base like potassium t-butoxide. The resulting vinyl ether is hydrolyzed with acid to furnish the desired acetaldehyde (B116499) derivative, which can be used in the synthesis of various drug candidates. reddit.com

Table 2: Examples of Pharmaceutical Intermediates Synthesized Using this compound

Starting MaterialReagentProduct/IntermediateApplication/SignificanceReference(s)
Cyclopropyl methyl ketoneThis compound2-cyclopropylpropanalGeneral pharmaceutical building block guidechem.com
(2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acidThis compound(2S)-N-Boc-4-methoxymethylpyrrolidine-2-carboxylic acidPrecursor for (4S)-N-Boc-4-methoxymethyl-L-proline, a chiral building block guidechem.com
3-hydroxybenzaldehydeThis compound3-hydroxyphenylacetaldehydeVersatile intermediate for medicinal chemistry reddit.com
Tigogenone (a steroid)This compoundHomologated steroid aldehydeBuilding block in steroid synthesis wikipedia.org

Computational and Theoretical Studies on Methoxytriphenylphosphonium Chloride Reactivity

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving phosphonium (B103445) salts. For reactions analogous to those involving methoxytriphenylphosphonium chloride, such as the Wittig reaction, computational studies have successfully located and characterized crucial transition states and intermediates. nih.govresearchgate.net

Table 1: Representative Calculated Energies for Wittig Reaction Intermediates and Transition States (Hypothetical Data for a Generic Ylide Reaction)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsYlide + Carbonyl0.0
RCReactant Complex-2.5
TS1Oxaphosphetane Formation+5.0
OPOxaphosphetane Intermediate-15.0
TS2Oxaphosphetane Decomposition+2.0
PCProduct Complex-25.0
ProductsAlkene + Phosphine (B1218219) Oxide-30.0

Note: This table is illustrative and does not represent actual calculated data for this compound but demonstrates the type of information obtained from quantum chemical calculations.

Prediction of Reactivity Profiles and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. In the context of the Wittig reaction, DFT calculations have been successfully employed to explain and predict the E/Z selectivity observed for different types of ylides. researchgate.net The stereochemical outcome is often determined by the subtle interplay of steric and electronic factors in the transition state leading to the oxaphosphetane intermediate.

For stabilized ylides, a strong dipole-dipole interaction in the transition state often governs the high E-selectivity. nih.gov The nature of the substituents on the phosphorus atom can also significantly influence selectivity. For example, computational studies have explained the different behavior of ylides derived from tris(methoxy)phosphine by their lower dipole moment. nih.gov This suggests that the methoxy (B1213986) group on the phosphorus of this compound could influence the electronic properties and, consequently, the reactivity and selectivity of its corresponding ylide. Predicting these effects with high accuracy is a key strength of computational modeling.

Insights into Phosphonium Cation Stability and Ylide Character

The stability of the methoxytriphenylphosphonium cation is a crucial factor influencing its reactivity and the properties of the corresponding ylide. Quantum chemical methods can provide quantitative measures of cation stability. rsc.org The electronic structure of the cation, including charge distribution and orbital interactions, can be elucidated through techniques like Natural Bond Orbital (NBO) analysis.

Phosphorus ylides can be described by two resonance structures: the ylide form with a carbanion adjacent to a phosphonium center and the ylene form with a phosphorus-carbon double bond. libretexts.org The relative contribution of these forms, known as the ylide character, is influenced by the substituents on both the phosphorus and the carbon atoms. Computational studies can quantify this character by analyzing bond lengths, bond orders, and atomic charges. For instance, NBO analysis can reveal the extent of donation from the carbanionic lone pair into the orbitals of the phosphonium group, providing a quantitative measure of the ylide's nucleophilicity and stability. researchgate.net While specific data for the methoxy-substituted triphenylphosphonium ylide is not broadly published, the computational framework exists to perform such detailed analyses. sciencejournal.re

Elucidation of Non-Covalent Interactions in Reaction Pathways

Non-covalent interactions (NCIs) play a critical role in directing the stereochemical outcome and influencing the energetics of reaction pathways. nih.govunam.mx In the context of phosphonium salt chemistry, interactions such as hydrogen bonds, van der Waals forces, and C-H···π interactions can be crucial. researchgate.netmdpi.com

Table 2: Common Non-Covalent Interactions Investigated Computationally

Interaction TypeDescriptionComputational Method for Analysis
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.QTAIM, NBO, RDG
van der Waals ForcesWeak intermolecular forces arising from temporary dipoles.DFT with dispersion correction, RDG
C-H···π InteractionsInteraction between a C-H bond and a π-system.QTAIM, NCI plots
π-π StackingAttractive, noncovalent interactions between aromatic rings.Symmetry-Adapted Perturbation Theory (SAPT), NCI plots

These computational approaches provide a detailed picture of the subtle forces that govern the structure and reactivity of this compound and its derivatives, offering insights that are often inaccessible through experimental means alone.

Advanced Analytical and Spectroscopic Techniques for Probing Methoxytriphenylphosphonium Chloride Reactions

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Identification (e.g., NMR, IR)

In situ (in the reaction mixture) spectroscopic techniques are indispensable for observing chemical reactions as they happen, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction system. mt.comnih.gov This real-time analysis is crucial for understanding the kinetics and mechanism of reactions involving methoxytriphenylphosphonium chloride, such as the Wittig reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for monitoring the progress of reactions involving phosphonium (B103445) salts. ucc.ie For instance, in the formation of a phosphonium ylide from this compound and a strong base, ³¹P NMR is particularly informative. The chemical shift of the phosphorus atom changes significantly as the phosphonium salt is converted to the ylide, and subsequently to triphenylphosphine (B44618) oxide upon completion of the Wittig reaction. ucc.ie This allows for the direct observation and quantification of these key species throughout the reaction. wikipedia.org In situ NMR can track the disappearance of the starting material and the appearance of the oxaphosphetane intermediate, which is a key species in the Wittig reaction mechanism. wikipedia.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of attenuated total reflection (ATR) probes, allows for continuous monitoring of functional group transformations in the reaction vessel. mt.commdpi.comnih.gov In a Wittig reaction, for example, the disappearance of the carbonyl stretching frequency (typically ~1700 cm⁻¹) of an aldehyde or ketone reactant can be tracked in real time. Simultaneously, the appearance of vibrational bands corresponding to the newly formed C=C double bond in the alkene product can be observed. This technique provides valuable kinetic data, helping to determine reaction rates, endpoints, and the influence of process parameters like temperature and reactant concentration. mt.commdpi.com

Table 1: Illustrative In Situ Spectroscopic Data for a Wittig Reaction This table presents hypothetical data for monitoring the reaction of methoxytriphenylphosphonium ylide with cyclohexanone.

Time (min)TechniqueAnalyteSignal ChangeObservation
0³¹P NMRThis compoundSignal at ~25 ppmReaction start
5³¹P NMRPhosphonium YlideNew signal appears at ~20 ppmYlide formation
15FTIR-ATRCyclohexanone (C=O)Decrease in absorbance at ~1715 cm⁻¹Carbonyl consumption
30¹H NMRAlkene Product (vinylic H)New signals appear at ~5.5-6.0 ppmProduct formation
60³¹P NMRTriphenylphosphine oxideSignal at ~30 ppm intensifiesReaction progression
120FTIR-ATRCyclohexanone (C=O)Absorbance at ~1715 cm⁻¹ is negligibleReaction completion

X-ray Crystallographic Analysis of Reaction Products and Adducts

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. libretexts.org In the context of reactions with this compound, this method provides definitive proof of the structure and stereochemistry of the resulting products, such as the E/Z configuration of the alkene formed in a Wittig reaction. researchgate.net

By obtaining a single crystal of a reaction product, its molecular geometry, bond lengths, and bond angles can be determined with high precision. mdpi.com This is particularly valuable for complex molecules or when unexpected rearrangements occur. The crystallographic data serves as the ultimate reference for structural assignment, confirming the outcome of a synthetic transformation. The analysis can also reveal details about the packing of molecules in the crystal lattice and intermolecular interactions. researchgate.net

Table 2: Example Crystallographic Data for a Hypothetical Reaction Product Data for a hypothetical alkene product, (methoxymethylene)cyclohexane, derived from a Wittig reaction.

ParameterValue
Chemical FormulaC₈H₁₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.606
b (Å)19.779
c (Å)11.198
β (°)116.28
Volume (ų)2305.0
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.085
R-factor (%)3.73

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net This technique is crucial for both confirming the identity of expected products and for identifying unknown intermediates or byproducts in reactions involving this compound. nih.gov

By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula. This capability is instrumental in distinguishing between compounds with the same nominal mass but different atomic compositions. In mechanistic studies, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to gently ionize and detect charged or transient intermediates directly from the reaction mixture, providing evidence for proposed reaction pathways. nih.gov

Table 3: HRMS Data for Key Species in a Wittig Reaction Illustrative data for the reaction of this compound with benzaldehyde.

SpeciesChemical FormulaCalculated Exact Mass [M+H]⁺Measured Exact Mass [M+H]⁺
Methoxytriphenylphosphonium (cation)C₂₀H₂₀OP⁺307.1246307.1249
Product: 1-methoxy-2-phenyletheneC₉H₁₀O135.0805135.0803
Byproduct: Triphenylphosphine oxideC₁₈H₁₅OP279.0933279.0931

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are fundamental for both the analysis and purification of compounds resulting from reactions with this compound. nottingham.ac.uk These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for qualitatively monitoring the progress of a reaction. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of the starting materials and the formation of the product(s) by comparing their retention factors (Rf values).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both quantitative analysis and purification. nottingham.ac.uk A reversed-phase HPLC (RP-HPLC) method can be developed to separate the nonpolar alkene product from the polar phosphonium salt starting material and the triphenylphosphine oxide byproduct. nottingham.ac.uk By integrating the peak areas in the chromatogram, the concentration of each species can be determined, providing detailed kinetic information. Preparative HPLC can then be used to isolate the desired product in high purity.

Gas Chromatography (GC): For products that are volatile and thermally stable, GC is an excellent analytical method. It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Table 4: Summary of Chromatographic Methods and Their Applications

TechniquePrimary UseInformation ObtainedPhase
Thin-Layer Chromatography (TLC)Reaction monitoringQualitative progress, number of componentsAnalytical
High-Performance Liquid Chromatography (HPLC)Quantitative analysis, purificationReaction kinetics, product purity, isolationAnalytical & Preparative
Gas Chromatography (GC)Quantitative analysisProduct purity, identification (with MS)Analytical
Flash ChromatographyProduct purificationIsolation of bulk productPreparative

Q & A

Q. What is the standard synthetic route for preparing methoxytriphenylphosphonium chloride, and what are the critical reaction parameters?

this compound is typically synthesized via nucleophilic substitution between triphenylphosphine and methoxymethyl chloride. The reaction requires anhydrous conditions and a polar aprotic solvent (e.g., dichloromethane or acetonitrile) to stabilize the phosphonium intermediate. Key parameters include maintaining a stoichiometric excess of triphenylphosphine (~1.2 equivalents) and controlled addition of methoxymethyl chloride to prevent exothermic side reactions. Post-synthesis, the product is purified via recrystallization from ethanol or acetone, with yields ranging from 70–85% .

Q. What analytical methods are recommended for characterizing this compound?

Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Confirm the methoxymethyl group (δ ~3.3 ppm for CH₃O, δ ~4.2 ppm for CH₂P in ¹H NMR; δ ~55–60 ppm for OCH₃ in ¹³C NMR).
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 342.799 [M-Cl]⁺ (C₂₀H₂₀OP⁺) .
  • Elemental analysis : Match calculated and observed C, H, Cl, and P percentages (e.g., C: 69.66%, H: 5.82% for C₂₀H₂₀ClOP). Single-crystal X-ray diffraction (as in ) provides definitive confirmation of crystal structure but requires high-purity samples .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to prolonged exposure to light or moisture. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Decomposition products include triphenylphosphine oxide and hydrochloric acid, detectable via IR (broad O-H stretch at ~3300 cm⁻¹ for HCl) .

Advanced Research Questions

Q. How can the Wittig reaction efficiency using this compound be optimized for challenging aldehydes?

  • Base selection : Use strong, non-nucleophilic bases like NaHMDS or KOtBu to generate the ylide efficiently. Avoid aqueous bases to prevent hydrolysis.
  • Solvent : Tetrahydrofuran (THF) or DMF enhances ylide stability for sterically hindered aldehydes.
  • Temperature : Conduct reactions at –78°C for sensitive substrates to minimize side reactions (e.g., β-hydride elimination). Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) and isolate products via flash chromatography .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

  • Protecting groups : Use silyl ethers or acetals to shield reactive aldehyde/ketone functionalities in complex molecules.
  • Sequential addition : Introduce the phosphonium salt after base-sensitive functional groups (e.g., esters) are in place.
  • Workup : Quench excess ylide with aqueous NH₄Cl to precipitate triphenylphosphine oxide, which can be removed via filtration .

Q. How do structural modifications to the methoxymethyl group impact reactivity in cross-coupling reactions?

Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) increases ylide electrophilicity, accelerating reactions with electron-rich aldehydes. Conversely, bulkier substituents (e.g., tert-butoxy) reduce reaction rates but improve selectivity for α,β-unsaturated carbonyl compounds. Computational studies (DFT) can predict substituent effects on transition-state energetics .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction mechanisms involving this compound?

  • In situ ³¹P NMR : Tracks ylide formation (δ ~20–25 ppm for phosphonium salts; δ ~10–15 ppm for ylides).
  • IR spectroscopy : Identifies P=O stretches (1150–1250 cm⁻¹) in decomposition byproducts.
  • HPLC-MS : Quantifies minor impurities (e.g., triphenylphosphine oxide) with a C18 column and acetonitrile/water gradient .

Methodological Considerations

Q. How can researchers troubleshoot low yields in phosphonium salt syntheses?

  • Purity of reactants : Ensure methoxymethyl chloride is freshly distilled (bp 105–107°C) to avoid HCl contamination.
  • Solvent drying : Use molecular sieves (3Å) in the reaction solvent.
  • Workup : Wash the crude product with cold hexane to remove unreacted triphenylphosphine .

Q. What safety protocols are critical when scaling up reactions with this compound?

  • Ventilation : Use fume hoods due to potential HCl gas release during decomposition.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported CAS numbers or molecular weights for this compound?

Cross-reference multiple authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and validate via experimental data (elemental analysis, NMR). For example, CAS 50443-21-5 (NIST) corresponds to C₂₀H₂₀ClOP (MW 342.799), while CAS 20763-19-3 may denote a structural isomer or alternate synthesis route .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.